molecular formula C11H10IN3 B8162100 4-(Azetidin-1-yl)-6-iodoquinazoline

4-(Azetidin-1-yl)-6-iodoquinazoline

Cat. No.: B8162100
M. Wt: 311.12 g/mol
InChI Key: LVHWWQSKFDSHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-6-iodoquinazoline is a heterocyclic compound that features both an azetidine ring and a quinazoline core. The presence of the iodine atom at the 6-position of the quinazoline ring adds unique reactivity and potential for further functionalization. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-6-iodoquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine monochloride or N-iodosuccinimide.

    Formation of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and appropriate leaving groups on the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-iodoquinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-(Azetidin-1-yl)-6-iodoquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-6-iodoquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and quinazoline core can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-1-yl)-6-chloroquinazoline: Similar structure but with a chlorine atom instead of iodine.

    4-(Azetidin-1-yl)-6-bromoquinazoline: Similar structure but with a bromine atom instead of iodine.

    4-(Azetidin-1-yl)-6-fluoroquinazoline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(Azetidin-1-yl)-6-iodoquinazoline provides unique reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(azetidin-1-yl)-6-iodoquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3/c12-8-2-3-10-9(6-8)11(14-7-13-10)15-4-1-5-15/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHWWQSKFDSHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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